molecular formula C5H11NaO3 B116614 Sodium trimethylacetate hydrate CAS No. 143174-36-1

Sodium trimethylacetate hydrate

Cat. No.: B116614
CAS No.: 143174-36-1
M. Wt: 142.13 g/mol
InChI Key: OXKVPNMBQUHJHF-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium trimethylacetate hydrate can be synthesized through the neutralization of trimethylacetic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, and the resulting solution is then evaporated to obtain the hydrate form of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale neutralization processes. The reaction conditions are optimized to ensure high yield and purity. The compound is then crystallized and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium trimethylacetate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids like hydrochloric acid and bases like sodium hydroxide. The reactions are typically carried out in aqueous solutions at controlled temperatures .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reacting it with hydrochloric acid yields trimethylacetic acid and sodium chloride .

Scientific Research Applications

Sodium trimethylacetate hydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Sodium acetate
  • Sodium propionate
  • Sodium butyrate

Comparison

Sodium trimethylacetate hydrate is unique due to its branched structure, which imparts different chemical properties compared to linear carboxylate salts like sodium acetate. This structural difference affects its reactivity and solubility, making it suitable for specific applications where other compounds may not be as effective .

Properties

IUPAC Name

sodium;2,2-dimethylpropanoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2.Na.H2O/c1-5(2,3)4(6)7;;/h1-3H3,(H,6,7);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKVPNMBQUHJHF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635414
Record name Sodium 2,2-dimethylpropanoate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143174-36-1
Record name Sodium 2,2-dimethylpropanoate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium trimethylacetate hydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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